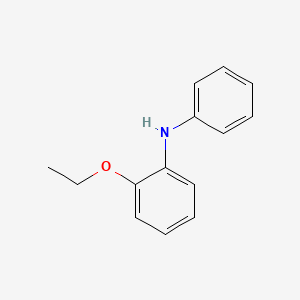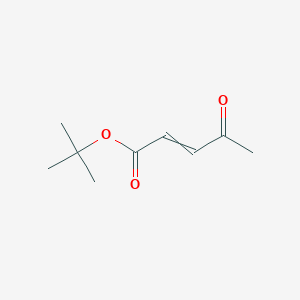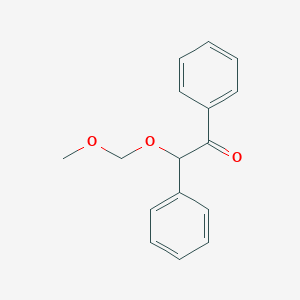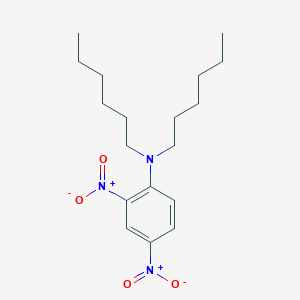
N,N-Dihexyl-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dihexyl-2,4-dinitroaniline is a chemical compound with the molecular formula C18H29N3O4. It is a derivative of aniline, where two hexyl groups are attached to the nitrogen atom, and two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is part of the dinitroaniline family, which is known for its applications in various fields, including agriculture and industry .
Preparation Methods
The synthesis of N,N-Dihexyl-2,4-dinitroaniline typically involves the nitration of N,N-dihexylaniline. The process can be carried out using a continuous-flow microreactor, which allows for a safe, efficient, and selective one-step dinitration with nitric acid as the nitrating agent . This method is preferred over traditional batch processes due to its reduced reaction time, lower solvent usage, and improved safety profile.
Chemical Reactions Analysis
N,N-Dihexyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dihexyl-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dihexyl-2,4-dinitroaniline involves the disruption of cellular processes. In herbicides, for example, dinitroaniline compounds inhibit cell division by disrupting the formation of microtubules, which are essential for chromosome separation during mitosis . This leads to the inhibition of root and shoot growth in plants.
Comparison with Similar Compounds
N,N-Dihexyl-2,4-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
These compounds share similar chemical structures but differ in the position of the nitro groups and the nature of the substituents on the nitrogen atom . This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
54718-69-3 |
|---|---|
Molecular Formula |
C18H29N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,N-dihexyl-2,4-dinitroaniline |
InChI |
InChI=1S/C18H29N3O4/c1-3-5-7-9-13-19(14-10-8-6-4-2)17-12-11-16(20(22)23)15-18(17)21(24)25/h11-12,15H,3-10,13-14H2,1-2H3 |
InChI Key |
RQJBLYHIWTXGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


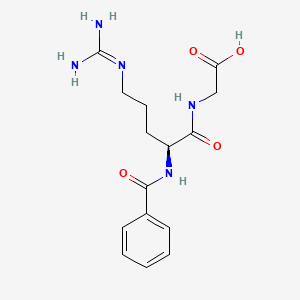
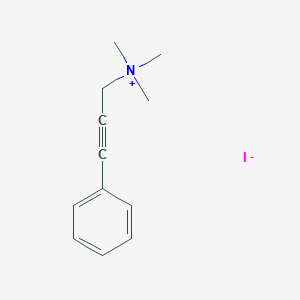
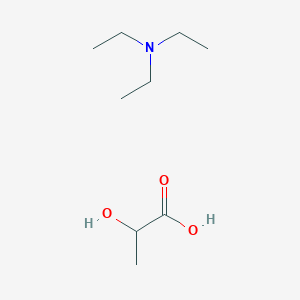
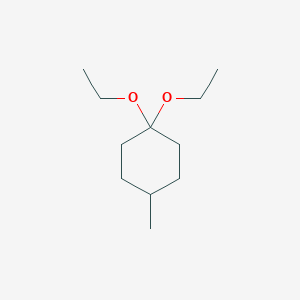
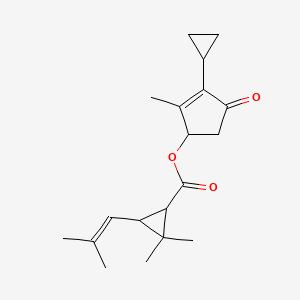
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
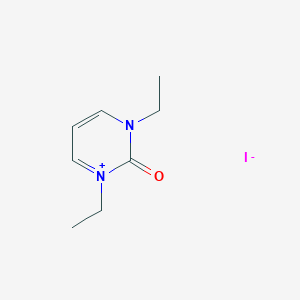
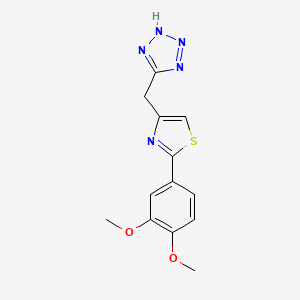
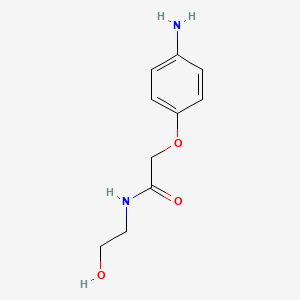
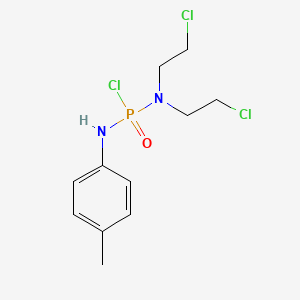
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
